molecular formula C18H26BrN3O B259430 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide

Numéro de catalogue B259430
Poids moléculaire: 380.3 g/mol
Clé InChI: XXJASKNHKIDKTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit potent analgesic and anti-inflammatory properties.

Mécanisme D'action

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide acts as a selective agonist for the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and play a key role in modulating immune responses and inflammation. Activation of CB2 receptors by this compound results in the inhibition of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in various preclinical models. It has been found to reduce pain behaviors in models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to reduce inflammation in models of acute and chronic inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a highly selective CB2 agonist, which allows for specific modulation of CB2 receptor activity without affecting other cannabinoid receptors. This compound has also been shown to have a favorable safety profile and low toxicity in animal studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the research and development of 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide. One potential application is in the treatment of chronic pain and inflammation in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another potential application is in the development of novel CB2 agonists with improved pharmacokinetic properties, such as increased solubility and bioavailability. Finally, further research is needed to elucidate the precise molecular mechanisms underlying the analgesic and anti-inflammatory effects of this compound, which could lead to the development of new therapeutic targets for the treatment of pain and inflammation.

Méthodes De Synthèse

The synthesis of 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide involves the reaction of 1-adamantylamine, N,N-diethylformamide, and 4-bromo-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere and the resulting product is purified by column chromatography. The yield of this compound is typically around 50-60%.

Applications De Recherche Scientifique

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. It has been found to exhibit potent analgesic and anti-inflammatory properties in various preclinical models. This compound has also been shown to have a favorable safety profile and low toxicity in animal studies.

Propriétés

Formule moléculaire

C18H26BrN3O

Poids moléculaire

380.3 g/mol

Nom IUPAC

1-(1-adamantyl)-4-bromo-N,N-diethylpyrazole-3-carboxamide

InChI

InChI=1S/C18H26BrN3O/c1-3-21(4-2)17(23)16-15(19)11-22(20-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h11-14H,3-10H2,1-2H3

Clé InChI

XXJASKNHKIDKTP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=NN(C=C1Br)C23CC4CC(C2)CC(C4)C3

SMILES canonique

CCN(CC)C(=O)C1=NN(C=C1Br)C23CC4CC(C2)CC(C4)C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.